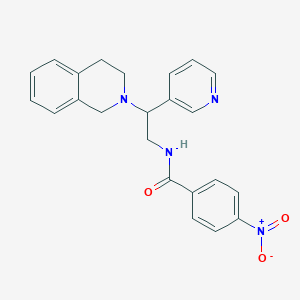
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a 4-nitrobenzamide moiety attached to a pyridinyl and a dihydroisoquinoline structure. Its molecular formula is C16H17N3O3, with a molecular weight of approximately 299.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 g/mol |
| CAS Number | 2180010-83-5 |
Research indicates that compounds with similar structures exhibit various biological activities, including enzyme inhibition and receptor modulation. The presence of the isoquinoline moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply neuroprotective or psychoactive properties.
Antidiabetic Potential
A study on related compounds demonstrated that derivatives of isoquinoline have shown promise as DPP-4 inhibitors, which are important in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at an oral dose of 3 mg/kg within 24 hours . While specific data on this compound is limited, its structural similarity suggests it may possess comparable antidiabetic effects.
Anticancer Activity
Isoquinoline derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies indicate that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.
Case Studies
- DPP-4 Inhibition : A case study involving a closely related compound showed significant effects on glucose metabolism in diabetic rats, suggesting that this compound may also impact glucose tolerance positively.
- Neuroprotective Effects : Another study explored the neuroprotective potential of isoquinoline derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-23(18-7-9-21(10-8-18)27(29)30)25-15-22(19-6-3-12-24-14-19)26-13-11-17-4-1-2-5-20(17)16-26/h1-10,12,14,22H,11,13,15-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOIDAMOKKTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














